molecular formula C8H5F2N B150818 3,4-Difluoro-2-methylbenzonitrile CAS No. 847502-83-4

3,4-Difluoro-2-methylbenzonitrile

Cat. No.: B150818
CAS No.: 847502-83-4
M. Wt: 153.13 g/mol
InChI Key: LMGHUTIUVKVZNH-UHFFFAOYSA-N
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Description

3,4-Difluoro-2-methylbenzonitrile is an organic compound with the molecular formula C8H5F2N It is a derivative of benzonitrile, where two hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 3 and 4 positions, and a methyl group is attached at the 2 position

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 3,4-difluoro-2-methylbenzonitrile involves the reaction of 1,2-difluorobenzene with trichloroacetic chloride in the presence of a Lewis acid catalyst at temperatures ranging from 0 to 40 degrees Celsius. This reaction produces 3,4-difluoro-(alpha, alpha, alpha-trichloroacetic) benzene, which is then reacted with ammonia at temperatures between -10 and 60 degrees Celsius to yield 3,4-difluorobenzamide. Finally, the 3,4-difluorobenzamide is treated with a halogen-containing dehydration reagent and a catalyst at 30 to 80 degrees Celsius to obtain 3,4-difluorobenzonitrile .

Industrial Production Methods

In industrial settings, this compound can be produced using 3,4-dichlorobenzonitrile as a raw material. Potassium fluoride is used as a fluorination reagent, and bis-(N,N’-1,3-dimethyl-2-imidazolinyl)-ammonium chloride salt serves as a phase transfer catalyst. The reaction is carried out at lower temperatures, and the total molar yield can reach about 90%. The solvent and catalyst can be recycled, and the potassium chloride generated in the reaction is recrystallized to form a pure product with a purity of more than 99% .

Chemical Reactions Analysis

Types of Reactions

3,4-Difluoro-2-methylbenzonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Reduction Reactions: The nitrile group can be reduced to an amine group using reducing agents.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid group.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Reduction: Lithium aluminum hydride or hydrogen gas with a suitable catalyst can be used for the reduction of the nitrile group.

    Oxidation: Potassium permanganate or chromium trioxide can be used for the oxidation of the methyl group.

Major Products

    Substitution: Products with different functional groups replacing the fluorine atoms.

    Reduction: 3,4-Difluoro-2-methylbenzylamine.

    Oxidation: 3,4-Difluoro-2-methylbenzoic acid.

Scientific Research Applications

3,4-Difluoro-2-methylbenzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-difluoro-2-methylbenzonitrile depends on its specific application. In general, the compound interacts with molecular targets through its functional groups. For example, in pharmaceuticals, the fluorine atoms can enhance the binding affinity of the compound to its target proteins, while the nitrile group can participate in hydrogen bonding or other interactions. The pathways involved vary depending on the specific biological or chemical context.

Comparison with Similar Compounds

Similar Compounds

    3,4-Difluorobenzonitrile: Lacks the methyl group at the 2 position.

    2,3-Difluoro-6-cyanotoluene: Similar structure but with different positions of the fluorine atoms and nitrile group.

    3,5-Difluoro-2-methylbenzonitrile: Fluorine atoms are at the 3 and 5 positions instead of 3 and 4.

Uniqueness

3,4-Difluoro-2-methylbenzonitrile is unique due to the specific positioning of its fluorine atoms and the presence of both a methyl group and a nitrile group. This unique structure imparts distinct chemical properties, such as increased stability and reactivity, making it valuable in various applications .

Properties

IUPAC Name

3,4-difluoro-2-methylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F2N/c1-5-6(4-11)2-3-7(9)8(5)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMGHUTIUVKVZNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20647512
Record name 3,4-Difluoro-2-methylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20647512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

847502-83-4
Record name 3,4-Difluoro-2-methylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20647512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 847502-83-4
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